Isaxonine
Descripción general
Descripción
Therapeutic Trial of Isaxonine in Duchenne Muscular Dystrophy
A study investigated the effects of isaxonine on boys with Duchenne muscular dystrophy over a two-year period. Despite the rigorous trial, isaxonine did not significantly alter the progression of the disease. The research highlighted the importance of muscle force measurements over functional assessments in clinical trials .
Metabolites and Immunoallergic Hepatitis
Isaxonine metabolism in rats was studied to understand its role in immunoallergic hepatitis in humans. The study found that isaxonine metabolites covalently bind to hepatocyte plasma membrane proteins, which could be potential targets for immune responses. This binding was influenced by cytochrome P-450 activity .
Muscle Reinnervation in Humans
A clinical study on patients with motor neuropathy, specifically leprous neuritis, showed that isaxonine treatment resulted in improved muscle reinnervation compared to a placebo group. The study used electromyography to assess motor function recovery .
In Vitro Metabolism and Hepatotoxicity
Isaxonine phosphate's metabolism was studied in vitro, revealing the formation of two metabolites, 5-hydroxyisaxonine and 2-aminopyrimidine, and their covalent binding to microsomal proteins. This metabolic process was found to be cytochrome P-450 dependent and could be related to the hepatotoxicity observed in some patients .
Membrane Fluidity and Pharmacological Properties
The impact of isaxonine on phospholipid bilayer order and fluidity was examined. Isaxonine was found to significantly perturb the bilayer, potentially explaining some of its pharmacological effects in vivo .
Peripheral Neuropathy and Nerve Regeneration
Isaxonine's effects on vincristine-induced peripheral neuropathy in humans and nerve regeneration in rats were studied. Although isaxonine did not affect nerve regeneration in rats, it showed some potential in reducing disability scores in patients with neuropathy. However, the drug's hepatotoxicity limited further research .
Peripheral Facial Paralysis
A double-blind study compared isaxonine with a placebo in patients with peripheral facial paralysis. The results indicated that isaxonine treatment led to a significantly better and faster recovery of facial nerve functions .
Diabetic Neuropathies
Isaxonine was evaluated in a double-blind study for its effects on diabetic neuropathies. The drug showed a favorable impact on sensory disorders and was correlated with improvements in electrophysiological measures .
Skeletal Muscle Reinnervation in Rats
An electrophysiological study on rats showed that isaxonine did not significantly increase the rate of axonal regeneration but did enhance axonal sprouting in skeletal muscle reinnervation .
Muscle Fiber Size and Neuromuscular Junction
The influence of isaxonine on the target phenomenon, muscle fiber size, and neuromuscular junction in tenotomized and denervated rat muscles was investigated. The study concluded that isaxonine had no direct effect on muscle fibers with an intact nerve supply or in the early stages after denervation .
Aplicaciones Científicas De Investigación
Hepatology
Isaxonine has been studied for its effects on the liver, specifically in the context of hepatitis .
- Method : The metabolism of Isaxonine was investigated in mice. Incubation of [2-14C] Isaxonine (1 mM) with mouse liver microsomes and an NADPH-generating system resulted in the irreversible binding of a [14C] Isaxonine metabolite to microsomal proteins .
- Results : The study concluded that Isaxonine is activated by mouse and human cytochromes P-450 into a reactive metabolite. In vivo covalent binding to mouse liver and kidney proteins appears to result mainly from the in situ binding of the metabolite formed in each organ .
Neurology
Isaxonine has been reported to accelerate the rate of peripheral nerve regeneration, stimulate axonal sprouting, and promote motor and sensory function recovery .
Muscle Physiology
Isaxonine has been studied for its influence on reinnervation of the rat gastrocnemius muscle .
- Method : The animals received a daily dose of intraperitoneal Isaxonine and ten others the solvent only. After 8 weeks small type grouping was seen in rats receiving solvent only and large type grouping in rats treated with Isaxonine .
- Results : This experiment indicates that Isaxonine prevents synaptic remodelling by suppression of the redundant nerve endings from additional axons, which have regenerated more slowly, in making contact with motor endplates .
Nerve Growth Promotion
Isaxonine has been found to promote nerve growth in rats .
- Method : After a sciatic nerve lesion was induced by freezing, the length of the most rapidly regenerating fibers was significantly increased by intraperitoneal injection of Isaxonine .
- Results : Both sensory and motor function returned earlier in treated animals. A dose-effect relationship was demonstrated .
Propiedades
IUPAC Name |
N-propan-2-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYIGBVOHNHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194975 | |
Record name | Isaxonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isaxonine | |
CAS RN |
4214-72-6 | |
Record name | N-(1-Methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isaxonine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isaxonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isaxonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISAXONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.